molecular formula C11H14O B8803288 Benzenepropanal, 3,4-dimethyl-

Benzenepropanal, 3,4-dimethyl-

Cat. No.: B8803288
M. Wt: 162.23 g/mol
InChI Key: YBUXFZICSZNQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenepropanal, 3,4-dimethyl- is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenepropanal, 3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 3,4-dimethylbenzenepropanal undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:

Reagent/ConditionsProductMechanismSource
KMnO4_4 (hot, acidic)3,4-Dimethylbenzoic acidCleavage of the benzylic C–H bond
CrO3_3 (Jones reagent)3,4-Dimethylbenzaldehyde ketoneRadical-mediated oxidation

For example, oxidation with hot KMnO4_4 converts the benzylic carbon into a carboxylic acid group via radical intermediates. The reaction proceeds through homolytic cleavage of the benzylic C–H bond (bond dissociation energy ~90 kcal/mol), forming a benzylic radical that reacts further with Mn=O species .

Hydroacylation with Alkynes/Alkenes

3,4-Dimethylbenzenepropanal participates in rhodium-catalyzed hydroacylation, forming α,β-unsaturated ketones (enones). Key findings include:

SubstrateCatalyst SystemProduct SelectivitySide ReactionsSource
Diphenylacetylene[Rh(nbd)2_2]BF4_4/DPEphosLinear enone (90%)Decarbonylation, dimerization
Terminal alkenesRh(I)/XantphosBranched adductsCyclotrimerization

The reaction mechanism involves oxidative addition of the aldehyde C–H bond to Rh(I), followed by alkyne/alkene insertion and reductive elimination . Ligands like DPEphos enhance regioselectivity for linear products.

Benzylic Bromination

The benzylic position undergoes radical bromination using N-bromosuccinimide (NBS):

ConditionsProductSelectivitySource
NBS, light, CCl4_43,4-Dimethylbenzyl bromideHigh

The reaction proceeds via a radical chain mechanism, initiated by light or peroxides. The benzylic radical intermediate reacts with Br2_2 (generated in situ from NBS) .

Nucleophilic Additions

The aldehyde group reacts with nucleophiles such as Grignard reagents or hydrides:

ReagentProductNotesSource
RMgX (Grignard)Secondary alcohol derivativesRequires anhydrous conditions
NaBH4_43,4-Dimethylbenzyl alcoholMild reduction

Electron-donating methyl groups on the benzene ring slightly deactivate the aldehyde toward nucleophilic attack compared to unsubstituted benzaldehyde.

Condensation Reactions

The compound undergoes aldol and Claisen-Schmidt condensations:

Reaction TypeConditionsProductSource
Aldol condensationBase (NaOH), heatβ-Hydroxy ketone derivatives
Claisen-SchmidtAcidic/neutral, heatingα,β-Unsaturated ketones

For example, condensation with acetophenone under basic conditions yields chalcone-like derivatives .

Key Mechanistic Insights

  • Radical Stability : The benzylic position forms stable radicals due to resonance with the aromatic ring, enabling selective bromination and oxidation .

  • Catalyst-Ligand Effects : Rhodium complexes with bisphosphine ligands (e.g., DPEphos) suppress competitive alkyne cyclotrimerization during hydroacylation .

  • Steric Effects : 3,4-Dimethyl substituents hinder electrophilic aromatic substitution but enhance benzylic reactivity .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)propanal

InChI

InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-8H,3-4H2,1-2H3

InChI Key

YBUXFZICSZNQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC=O)C

Origin of Product

United States

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